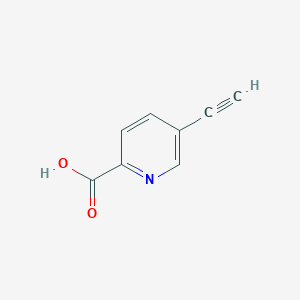

5-Ethynylpicolinic acid

Vue d'ensemble

Description

5-Ethynylpicolinic acid (5-EPA) is a unique amino acid derivative with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 123.1 g/mol and a chemical formula of C6H7NO2. 5-EPA has been studied for its potential use in drug synthesis, biochemistry, and physiology. It is also used as a building block for the synthesis of various compounds.

Applications De Recherche Scientifique

Assembly in Silver-Ethynide Complexes

Zhang et al. (2013) explored the use of 5-ethynylpicolinic acid in the synthesis of new silver-ethynide complexes. These complexes demonstrate interesting structural properties, forming three-dimensional networks through silver-ethynide interactions and Ag-carboxylate coordination bonds. In the solid state, these complexes exhibit luminescent properties due to intraligand transitions (Zhang et al., 2013).

Application in Biochemistry and Chemistry of Arachidonic Acid Metabolites

Powell and Rokach (2005, 2020) discuss the biochemistry of 5-oxo-ETE, an arachidonic acid metabolite, and its potential therapeutic applications in diseases like asthma. Their research indicates that 5-oxo-ETE can act as a chemoattractant and stimulate various cell responses, mediated by specific receptors. These findings highlight potential applications in targeting related receptors for novel therapies (Powell & Rokach, 2005), (Powell & Rokach, 2020).

Synthesis of Novel Antioxidants

Sudhana and Pradeepkiran (2019) demonstrate the synthesis of dihydropyridine derivatives, which show promise as potent antioxidants and chelating agents. This research presents a potential application of this compound derivatives in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran, 2019).

Use in DNA Replication and Cell Cycle Studies

Ligasová et al. (2017) describe the use of 5-ethynyl-2′-deoxyuridine, a compound related to this compound, in cell cycle profiling. This method is optimized for detecting DNA synthesis in cells, indicating an application in cell biology and cancer research (Ligasová et al., 2017).

Development of Dihydropyrimidine Dehydrogenase Inactivator

Cooke et al. (2001) discuss the large-scale preparation of eniluracil, a derivative of 5-ethynyluracil, which inactivates dihydropyrimidine dehydrogenase. This research supports the application of this compound in developing therapeutic agents for cancer treatment (Cooke et al., 2001).

Safety and Hazards

The safety information for 5-Ethynylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

5-Ethynylpicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The molecule works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding can inhibit the function of ZFPs, which can have various downstream effects depending on the specific ZFP involved .

Biochemical Pathways

Given its similarity to picolinic acid, it may also play a role in zinc transport . Zinc is an essential trace element that is involved in numerous biochemical pathways, including those related to immune function and cellular metabolism .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific ZFPs it interacts with and the pathways these proteins are involved in . Given the role of ZFPs in viral replication and packaging, one potential effect could be antiviral activity .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion

Propriétés

IUPAC Name |

5-ethynylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPZVBBZKXFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340924 | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17880-57-8 | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

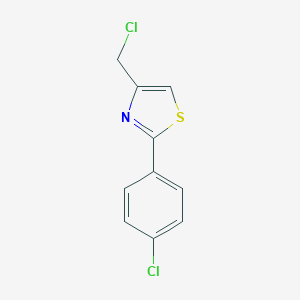

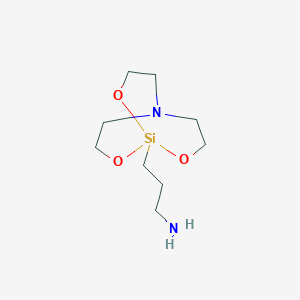

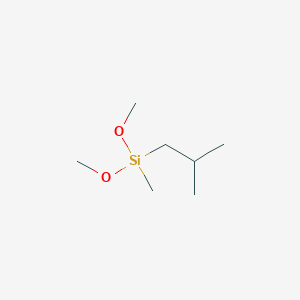

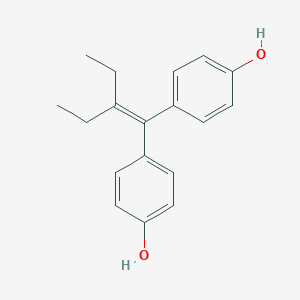

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)